molecular formula C12H10BrNO2S B070981 ethyl 2-bromo-4-phenylthiazole-5-carboxylate CAS No. 177328-30-2

ethyl 2-bromo-4-phenylthiazole-5-carboxylate

Cat. No.: B070981
CAS No.: 177328-30-2
M. Wt: 312.18 g/mol
InChI Key: MYFOYOXMFDOSPN-UHFFFAOYSA-N
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Description

ethyl 2-bromo-4-phenylthiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate typically involves the bromination of ethyl 4-phenyl-1,3-thiazole-5-carboxylate. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: ethyl 2-bromo-4-phenylthiazole-5-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiazoline derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acidic or neutral conditions, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol or ethanol.

Major Products:

    Substitution: Formation of 2-azido-4-phenyl-1,3-thiazole-5-carboxylate or 2-thiocyanato-4-phenyl-1,3-thiazole-5-carboxylate.

    Oxidation: Formation of 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate sulfoxide or sulfone.

    Reduction: Formation of 2-bromo-4-phenyl-1,3-thiazoline-5-carboxylate.

Scientific Research Applications

ethyl 2-bromo-4-phenylthiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.

Comparison with Similar Compounds

ethyl 2-bromo-4-phenylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Ethyl 2-chloro-4-phenyl-1,3-thiazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    Ethyl 2-phenyl-1,3-thiazole-5-carboxylate: Lacks the halogen atom, resulting in different chemical properties and applications.

    Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate: Contains a methyl group instead of a phenyl group, affecting its steric and electronic properties.

The uniqueness of ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFOYOXMFDOSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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